molecular formula C24H30O9 B1142206 Eupalinolide A CAS No. 877822-41-8

Eupalinolide A

Cat. No.: B1142206
CAS No.: 877822-41-8
M. Wt: 462.5 g/mol
InChI Key: HPWMABTYJYZFLK-FHEQDPKSSA-N
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Description

Eupalinolide B is a naturally occurring sesquiterpene lactone isolated from the traditional Chinese medicinal plant Eupatorium lindleyanum. This compound has garnered significant attention due to its potent biological activities, including anti-inflammatory and anticancer properties .

Biochemical Analysis

Biochemical Properties

Eupalinolide A interacts with various enzymes and proteins. It is rapidly hydrolyzed by carboxylesterase and undergoes cytochrome P450 (CYP)-mediated oxidation in human liver microsomes .

Cellular Effects

This compound has been shown to significantly inhibit cell proliferation and migration by arresting the cell cycle at the G1 phase and inducing autophagy in hepatocellular carcinoma cells . This autophagy induction is mediated by reactive oxygen species (ROS) and ERK signaling activation .

Molecular Mechanism

The mechanism of action of this compound involves its interaction with biomolecules, leading to changes in gene expression. For instance, Eupalinolide J, a compound similar to this compound, has been shown to suppress the growth of triple-negative breast cancer cells by targeting the STAT3 signaling pathway .

Temporal Effects in Laboratory Settings

This compound and its isomer, Eupalinolide B, are rapidly hydrolyzed by carboxylesterase in human liver microsomes . The metabolic stability and enzyme kinetics of this process have been studied, revealing differences in the hydrolytic stability of this compound and Eupalinolide B in human liver microsomes and rat liver microsomes .

Dosage Effects in Animal Models

While specific dosage effects of this compound in animal models are not well-documented, the water extract of Eupatorium lindleyanum DC., which contains this compound, has been shown to have significant anti-hypertensive effects in different animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways. It undergoes carboxylesterase-mediated hydrolysis and cytochrome P450 (CYP)-mediated oxidation in human liver microsomes .

Transport and Distribution

It is known that this compound undergoes metabolic processes in human liver microsomes, suggesting that it may be transported to the liver for metabolism .

Subcellular Localization

Given its interactions with enzymes in human liver microsomes, it may be localized in the endoplasmic reticulum, where many drug-metabolizing enzymes are found .

Preparation Methods

Synthetic Routes and Reaction Conditions: Eupalinolide B can be synthesized through various chemical routes. One common method involves the extraction from Eupatorium lindleyanum using organic solvents followed by chromatographic purification . The synthetic route typically involves the formation of the germacrane skeleton, followed by lactonization to form the sesquiterpene lactone structure.

Industrial Production Methods: Industrial production of Eupalinolide B primarily relies on the extraction from Eupatorium lindleyanum. The plant material is subjected to solvent extraction, and the crude extract is purified using techniques such as high-performance liquid chromatography (HPLC) to isolate Eupalinolide B in high purity .

Chemical Reactions Analysis

Types of Reactions: Eupalinolide B undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include epoxides, reduced lactones, and substituted derivatives, which can have different biological activities compared to the parent compound .

Scientific Research Applications

Comparison with Similar Compounds

Properties

IUPAC Name

[(3aR,4R,6Z,9S,10E,11aR)-9-acetyloxy-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30O9/c1-13(8-9-25)23(28)32-21-11-18(12-30-16(4)26)6-7-19(31-17(5)27)14(2)10-20-22(21)15(3)24(29)33-20/h6,8,10,19-22,25H,3,7,9,11-12H2,1-2,4-5H3/b13-8+,14-10+,18-6-/t19-,20+,21+,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPWMABTYJYZFLK-FHEQDPKSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2C(C(CC(=CCC1OC(=O)C)COC(=O)C)OC(=O)C(=CCO)C)C(=C)C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C/1=C\[C@@H]2[C@@H]([C@@H](C/C(=C/C[C@@H]1OC(=O)C)/COC(=O)C)OC(=O)/C(=C/CO)/C)C(=C)C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50855825
Record name (3aR,4R,6Z,9S,10E,11aR)-9-(Acetyloxy)-6-[(acetyloxy)methyl]-10-methyl-3-methylidene-2-oxo-2,3,3a,4,5,8,9,11a-octahydrocyclodeca[b]furan-4-yl (2E)-4-hydroxy-2-methylbut-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50855825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

462.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

877822-41-8
Record name (3aR,4R,6Z,9S,10E,11aR)-9-(Acetyloxy)-6-[(acetyloxy)methyl]-10-methyl-3-methylidene-2-oxo-2,3,3a,4,5,8,9,11a-octahydrocyclodeca[b]furan-4-yl (2E)-4-hydroxy-2-methylbut-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50855825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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